molecular formula C34H37NO4 B13845786 (2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

(2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

Cat. No.: B13845786
M. Wt: 523.7 g/mol
InChI Key: HHIIDKLQTCPFQA-PSWJWLENSA-N
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Description

(2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is a complex organic compound with a piperidine backbone This compound is characterized by the presence of multiple phenylmethoxy groups attached to the piperidine ring, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine typically involves multiple steps, starting from simpler organic molecules. One common approach is to use D-glucuronolactone as a starting material, which undergoes a series of reactions to introduce the necessary functional groups and achieve the desired stereochemistry .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxy derivatives with additional oxygen functionalities, while reduction could produce simpler piperidine derivatives.

Scientific Research Applications

(2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenylmethoxy groups. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5S)-trihydroxypipecolic acid: A related compound with hydroxyl groups instead of phenylmethoxy groups.

    (2R,3R,4R,5S)-trihydroxypipecolic acid: Another stereoisomer with different spatial arrangement of hydroxyl groups.

    Bulgecinine: A compound with a similar piperidine backbone but different functional groups.

Properties

Molecular Formula

C34H37NO4

Molecular Weight

523.7 g/mol

IUPAC Name

(2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

InChI

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32-,33+,34+/m0/s1

InChI Key

HHIIDKLQTCPFQA-PSWJWLENSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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